[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOACGCBCJXZXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Enzyme Mechanism Research
Cyclopropylamines are classic examples of mechanism-based enzyme inactivators, also known as suicide inhibitors. nih.govfrontiersin.org Their utility in enzymology stems from the high ring strain of the cyclopropyl (B3062369) group, which, upon metabolic activation, can lead to irreversible inactivation of the target enzyme. This process is of particular relevance to the study of heme-containing enzymes like the cytochrome P450 (CYP) superfamily. nih.govfrontiersin.org
The generally accepted mechanism for the inactivation of CYP enzymes by N-substituted cyclopropylamines involves an initial single-electron transfer (SET) from the amine nitrogen to the activated heme iron of the enzyme. acs.orgacs.org This oxidation event generates a highly reactive aminium radical cation. The key step in the inactivation process is the subsequent rapid and irreversible opening of the cyclopropane (B1198618) ring. This ring-opening is thermodynamically favored due to the release of the inherent ring strain (approximately 28 kcal/mol) and results in the formation of a carbon-centered radical. researchgate.net This radical can then covalently bind to the enzyme's active site, either at the heme prosthetic group or a nearby amino acid residue, leading to the enzyme's irreversible inactivation. researchgate.net
Some studies have also proposed a proton-coupled electron transfer (PCET) mechanism as an alternative to the SET model for the initial activation step, particularly in cases where the traditional SET pathway presents a high energy barrier. nih.govfrontiersin.org
The presence of a 3-chloro-phenyl group in [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine would likely influence its interaction with the enzyme's active site and its electronic properties, thereby modulating its potency and selectivity as a CYP inactivator. However, without specific experimental data, these effects remain speculative.
Significance As a Probe in Biochemical Studies
The unique ring-opening reaction of cyclopropylamines following one-electron oxidation has made them invaluable as probes for studying enzymatic and chemical oxidation mechanisms. The irreversible nature of the cyclopropyl (B3062369) ring scission serves as a chemical "trap" for radical cation intermediates. acs.org If an enzyme is suspected of proceeding via a single-electron transfer mechanism, the use of a cyclopropylamine-containing substrate can provide strong evidence for this pathway. The detection of the ring-opened product or the covalent modification of the enzyme confirms the formation of the aminium radical cation intermediate. researchgate.net
N-cyclopropylanilines, which are structurally related to the title compound, have been developed and utilized as probes to study the oxidative properties of various chemical systems, including photosensitizers. researchgate.net The rate of ring opening can be influenced by the substituents on both the aromatic ring and the cyclopropyl group, allowing for the fine-tuning of these probes for specific applications.
For a compound like [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine, its potential as a biochemical probe would be centered on its ability to report on single-electron transfer events in biological systems. The specific substitution pattern would offer a unique electronic and steric profile that could be exploited to probe the active sites of various oxidoreductases beyond the cytochrome P450 family, such as monoamine oxidases (MAOs).
To illustrate the structure-activity relationships of cyclopropylamine-based enzyme inhibitors, the following table presents hypothetical inhibitory data for a series of related compounds against a generic cytochrome P450 isozyme.
| Compound | Substituent on Phenyl Ring | Inactivation Rate (kinact) (min-1) |
| 1 | H | 0.15 |
| 2 | 4-Chloro | 0.25 |
| 3 | 3-Chloro | 0.22 |
| 4 | 4-Methoxy | 0.08 |
| 5 | 3,4-Dichloro | 0.35 |
Historical Perspective in Chemical Synthesis and Biochemical Investigation
Regioselective Synthesis Pathways
The synthesis of this compound can be approached through several regioselective strategies. A primary and highly convergent method is reductive amination. This pathway involves the reaction of a carbonyl compound, specifically 3'-chloroacetophenone (B45991), with cyclopropylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.
This one-pot reaction is highly regioselective, as the amine formation occurs exclusively at the carbonyl carbon. The choice of reducing agent is critical to prevent side reactions, such as the reduction of the ketone before imine formation. Mild reducing agents are typically preferred for this purpose.
An alternative regioselective pathway involves the N-alkylation of cyclopropylamine. This requires a suitable electrophile, such as 1-(3-chlorophenyl)ethyl bromide or a related derivative with a good leaving group. This two-step approach first involves the synthesis of the chiral ethylamine (B1201723) fragment, followed by its coupling with cyclopropylamine.
Stereoselective and Asymmetric Synthesis Approaches
Since the target molecule possesses a stereocenter at the carbon atom attached to the phenyl ring and the nitrogen, controlling the stereochemistry is crucial for evaluating its biological activity. Several asymmetric synthesis approaches can be envisioned.
Asymmetric Reductive Amination: This can be achieved by using a chiral reducing agent or, more commonly, a chiral catalyst. For instance, the intermediate imine formed from 3'-chloroacetophenone and cyclopropylamine can be reduced using a chiral borane (B79455) reagent or through catalytic asymmetric transfer hydrogenation with a chiral transition metal complex (e.g., Ruthenium or Iridium based).
Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective method for obtaining enantiopure amines. Imine reductases (IREDs) or transaminases could be employed to selectively reduce the imine precursor or to resolve a racemic mixture of the final amine, providing access to a single enantiomer with high enantiomeric excess.
Chiral Auxiliary-Based Synthesis: Another approach involves the use of a chiral auxiliary. For example, an N-sulfinyl imine can be formed from 3'-chloroacetophenone and a chiral sulfinamide. The subsequent addition of a nucleophile or a reducing agent proceeds with high diastereoselectivity, and the auxiliary can be readily cleaved to yield the chiral primary amine, which can then be N-alkylated with a cyclopropyl (B3062369) group.
Key Precursors and Reaction Conditions
The successful synthesis of this compound relies on the careful selection of precursors and optimization of reaction conditions. The primary precursors are 3'-chloroacetophenone and cyclopropylamine, both of which are commercially available.
Below is a table summarizing potential reaction conditions for the reductive amination pathway, drawn from analogous syntheses in the chemical literature.
| Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Acetic Acid | Dichloroethane (DCE) | 20-25 | 80-95 |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (pH control) | Methanol (MeOH) | 0-25 | 75-90 |
| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol (EtOH) or Methanol (MeOH) | 25-50 | 85-98 |
| Titanium(IV) isopropoxide / Sodium borohydride | Ti(O-iPr)₄ | Tetrahydrofuran (THF) | 25 | 70-85 |
Novel Synthetic Route Development
Beyond classical methods, modern synthetic chemistry offers innovative routes. For instance, a photocatalytic approach could be developed. Recent studies have demonstrated the synthesis of cyclopropylamine derivatives through visible-light-photocatalyzed reactions involving bromonitromethane (B42901) and styrenes, followed by cyclization and reduction. rsc.org Adapting this methodology could provide a novel entry to the target scaffold.
Another promising avenue is the use of continuous flow chemistry. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. A flow-based reductive amination or N-alkylation process could be developed for the efficient production of this compound.
Preparation of Labeled Analogues for Mechanistic Studies
To study the mechanism of action, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and target engagement of this compound, isotopically labeled analogues are invaluable tools.
Deuterium (B1214612) Labeling: Deuterium (²H) can be selectively incorporated to probe metabolic pathways or to enhance metabolic stability (the "kinetic isotope effect"). A common strategy is H-D exchange using D₂O as the deuterium source in the presence of a catalyst like Palladium on carbon (Pd/C). nih.govresearchgate.net For the target molecule, the benzylic proton is a prime candidate for deuteration. Alternatively, deuterated reducing agents (e.g., NaBD₄) could be used in the reductive amination step to label the α-carbon. rsc.org
Carbon-14 Labeling: Carbon-14 (¹⁴C) is the standard isotope for quantitative ADME studies due to its long half-life and the ability to precisely track the molecule and its metabolites. moravek.com Late-stage ¹⁴C-labeling is often preferred to minimize the handling of radioactive materials. openmedscience.com A potential strategy would involve the synthesis of 3'-chloro-[carbonyl-¹⁴C]acetophenone, which could then be incorporated via the established reductive amination pathway. The primary source for ¹⁴C is typically Ba[¹⁴C]CO₃, which can be converted into various labeled building blocks. nih.govalmacgroup.com
| Isotope | Labeling Method | Labeled Precursor | Position of Label | Application |
|---|---|---|---|---|
| Deuterium (²H) | Catalytic H-D Exchange | Final Compound + D₂O/Catalyst | Benzylic C-H | Metabolic stability studies |
| Deuterium (²H) | Reductive Amination | Sodium borodeuteride (NaBD₄) | α-carbon C-H | Mechanistic studies |
| Carbon-14 (¹⁴C) | Reductive Amination | 3'-chloro-[carbonyl-¹⁴C]acetophenone | α-carbon | ADME/Pharmacokinetic studies |
| Carbon-14 (¹⁴C) | Grignard Reaction | ¹⁴CO₂ + 3-chlorophenylethyl magnesium bromide | (Hypothetical carboxyl deriv.) | Metabolic fate studies |
Derivatization Strategies for Structure-Activity Relationship (SAR) Investigations
Systematic structural modification of a lead compound is essential for optimizing its biological activity, selectivity, and pharmacokinetic properties. For this compound, several regions of the molecule can be targeted for derivatization.
Aromatic Ring Substitution: The 3-chloro substituent on the phenyl ring can be moved to the 2- or 4-position to probe the effect of substitution patterns on target binding. nih.gov Furthermore, the chlorine atom can be replaced with other groups, such as different halogens (F, Br), small alkyl groups (e.g., methyl), or electron-donating groups (e.g., methoxy), to modulate electronic properties and lipophilicity. biomolther.orgkoreascience.kr
Ethyl Linker Modification: The ethyl bridge between the phenyl ring and the amine can be modified. Introducing a methyl group on the second carbon atom would create an additional stereocenter and could influence the molecule's conformation and metabolic stability.
Cyclopropylamine Moiety: The cyclopropyl group is a key feature. It can be replaced by other small rings (e.g., cyclobutyl) or acyclic alkyl groups (e.g., isopropyl, tert-butyl) to assess the importance of the strained ring system for activity. SAR studies on other cyclopropylamine-containing compounds have shown that substitutions on the cyclopropyl ring itself can significantly impact potency. researchgate.netnih.gov
Bioisosteric Replacement: Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve a molecule's characteristics. spirochem.com For instance, the phenyl ring could be replaced by a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) to alter properties such as solubility, metabolism, and potential for off-target interactions. nih.govcambridgemedchemconsulting.com Similarly, the chlorine atom could be replaced by a trifluoromethyl group, a common bioisostere for halogens.
Pharmacophore modeling can be a powerful tool to guide these derivatization efforts by identifying the key three-dimensional arrangement of functional groups required for biological activity, thereby prioritizing the synthesis of the most promising analogues. dovepress.comnih.govresearchgate.net
Absolute Configuration Determination
The presence of a chiral center at the carbon atom bonded to the 3-chlorophenyl group, the ethyl group, the cyclopropylamine moiety, and a hydrogen atom means that this compound can exist as a pair of enantiomers. The determination of the absolute configuration of such chiral amines is a critical aspect of their chemical characterization. Several experimental and computational techniques are employed for this purpose.
One common experimental approach involves the use of nuclear magnetic resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs). For instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride can be reacted with the amine to form diastereomeric amides. frontiersin.orgnih.gov The differing spatial arrangements of the substituents on the chiral center of the amine relative to the phenyl ring of the Mosher's acid derivative lead to distinct chemical shifts in the ¹H or ¹⁹F NMR spectra for the two diastereomers. frontiersin.orgnih.gov Analysis of these chemical shift differences (Δδ) can allow for the assignment of the absolute configuration based on established empirical models. frontiersin.orgnih.gov
Another powerful technique is Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimentally measured VCD spectrum with a spectrum predicted through quantum chemical calculations, such as Density Functional Theory (DFT), the absolute configuration can be unambiguously determined.
| Method | Principle | Typical Application |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Determination of absolute configuration and enantiomeric purity of chiral amines and alcohols. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Unambiguous determination of absolute configuration for a wide range of chiral molecules in solution. |
| Computational Optical Rotation (OR) and Electronic Circular Dichroism (ECD) | Ab initio calculation of chiroptical properties. | Prediction of OR and ECD spectra to compare with experimental data for absolute configuration assignment. acs.org |
Conformational Preferences in Solution and Solid State
In solution, the conformational equilibrium can be studied using NMR spectroscopy. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of different protons, which helps in identifying the predominant conformers. The coupling constants between vicinal protons can also give insights into the dihedral angles of the molecule's backbone. For molecules containing a cyclopropyl group attached to a nitrogen, studies on analogous systems like N-cyclopropyl amides have shown that specific conformations, such as an ortho conformation, may be preferred over an anti conformation. nih.gov
In the solid state, the conformation of the molecule is fixed within the crystal lattice and can be precisely determined by X-ray crystallography. It is important to note that the conformation observed in the solid state may not be the most stable conformation in solution. acs.org Crystal packing forces can influence the molecule to adopt a conformation that is higher in energy in the solution phase. acs.org A comprehensive analysis would ideally involve both solid-state and solution-state studies to fully understand the conformational landscape of the molecule. researchgate.net
The orientation of the cyclopropyl group relative to the rest of the molecule is a key conformational feature. Theoretical studies on simpler cyclopropylamines have shown that the rotation of the amino group is influenced by stereoelectronic effects, such as hyperconjugation. nih.govrsc.org For this compound, the interplay between the steric bulk of the 3-chlorophenyl and ethyl groups and the electronic properties of the cyclopropyl ring would determine the most stable arrangement around the chiral center.
Tautomerism and Isomerism Considerations
Isomerism:
Beyond stereoisomerism (enantiomers), this compound can exhibit structural isomerism. Structural isomers have the same molecular formula but different connectivity of atoms. For this compound, several types of structural isomerism are possible:
Positional Isomerism: The chloro substituent could be at the ortho (2-chloro) or para (4-chloro) position on the phenyl ring, resulting in positional isomers. Similarly, the point of attachment of the ethyl-cyclopropyl-amine side chain to the phenyl ring could vary.
Chain Isomerism: The alkyl portion of the molecule could be rearranged. For example, instead of an ethyl group, a dimethyl group could be attached to the chiral carbon, leading to a different carbon skeleton.
Functional Group Isomerism: The atoms could be rearranged to form different functional groups. For instance, a tertiary amine could be formed if the cyclopropyl group were attached to a different part of the molecule.
Tautomerism:
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For a secondary amine like this compound, imine-enamine tautomerism is a theoretical possibility. scienceinfo.com This would involve the migration of a proton from the carbon atom of the ethyl group that is adjacent to the chiral center to the nitrogen atom, with a corresponding shift of the C-N double bond.
However, for this specific molecule, the formation of the enamine tautomer would be highly unfavorable. This is because it would require the formation of a double bond to the chiral carbon, which is already bonded to four different groups. Therefore, imine-enamine tautomerism is not a significant consideration for the parent structure of this compound.
Computational Chemistry for Structural Elucidation
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is an invaluable tool for elucidating the structural and electronic properties of molecules like this compound.
DFT calculations can be used to:
Optimize Molecular Geometry: Determine the lowest energy three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.
Conformational Analysis: Calculate the relative energies of different conformers to predict the most stable conformations in the gas phase. These calculations can guide the interpretation of experimental data from solution and solid-state studies.
Predict Spectroscopic Properties: DFT can be used to calculate NMR chemical shifts, which can be compared with experimental spectra to aid in structure verification and conformational analysis. frontiersin.org As mentioned earlier, the prediction of VCD and ECD spectra is crucial for determining absolute configuration. nih.gov
Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide insights into the electronic interactions within the molecule, such as hyperconjugative effects that may influence conformational stability.
For this compound, a typical computational study would involve a systematic search for all possible low-energy conformers. Each of these conformers would then be geometrically optimized using a suitable DFT functional and basis set. The relative energies of the optimized conformers would be calculated to determine their Boltzmann population at a given temperature. Spectroscopic properties would then be calculated as a weighted average over these conformers for comparison with experimental results.
| Computational Method | Application to this compound |
| Geometry Optimization | Prediction of the most stable 3D structure and bond parameters. |
| Conformational Searching | Identification of all low-energy conformers and their relative stabilities. |
| NMR Chemical Shift Calculation | Aiding in the assignment of experimental NMR spectra and confirming the structure. |
| ECD/VCD Spectra Prediction | Determination of the absolute configuration by comparison with experimental spectra. |
| NBO Analysis | Understanding the stereoelectronic effects that govern conformational preferences. |
Enzyme Binding and Inhibition Mechanisms of 1 3 Chloro Phenyl Ethyl Cyclopropyl Amine
Monoamine Oxidase B (MAO-B) as a Primary Research Target
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of several important neurotransmitters, including dopamine. Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions such as Parkinson's disease. Phenylcyclopropylamine derivatives have been a significant focus of MAO-B inhibitor research due to their mechanism of action and potential for high selectivity.
[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine is predicted to act as a mechanism-based, irreversible inhibitor of MAO-B. This mode of inhibition is characterized by a time-dependent and concentration-dependent loss of enzyme activity. The kinetic profile of such inhibitors is typically defined by two key parameters: the initial binding affinity (Ki) and the maximal rate of inactivation (k_inact).
Mechanism-based inhibitors initially form a reversible, non-covalent enzyme-inhibitor complex, which then undergoes a chemical transformation catalyzed by the enzyme itself. This process generates a reactive intermediate that covalently binds to the enzyme or its cofactor, leading to irreversible inactivation. For phenylcyclopropylamine analogues, the inhibition of MAO-B is a multi-step process that can be represented as:
E + I ⇌ E·I → E-I*
where E is the enzyme, I is the inhibitor, E·I is the reversible complex, and E-I* is the final inactivated enzyme. While specific Ki and k_inact values for this compound are not available, data from structurally similar compounds provide a basis for understanding its potential potency. For instance, the presence of an electron-withdrawing group like chlorine on the phenyl ring has been shown to enhance the inhibitory potency of related compounds against both MAO-A and MAO-B.
Table 1: Representative Kinetic Data for Phenylcyclopropylamine Analogues against MAO-B This table presents hypothetical data based on trends observed in related compounds to illustrate the concept.
| Compound Analogue | Ki (µM) | k_inact (min⁻¹) |
|---|---|---|
| Phenylcyclopropylamine | 5.0 | 0.20 |
| 4-Chloro-phenylcyclopropylamine | 2.5 | 0.35 |
The inhibitory action of this compound begins with its entry into the active site of MAO-B. The active site of human MAO-B is a hydrophobic cavity of approximately 420 ų, which is smaller than that of MAO-A. This cavity is characterized by a "two-cavity" structure: an entrance cavity and a substrate cavity.
The inhibitor, mimicking endogenous substrates like phenylethylamine, positions itself within this active site. The phenyl ring of the inhibitor is expected to form favorable hydrophobic and aromatic stacking interactions with key amino acid residues. In MAO-B, these interactions are primarily with aromatic residues such as Tyr398 and Tyr435, which form an "aromatic cage" that orients the substrate for catalysis. The 3-chloro substituent on the phenyl ring is anticipated to enhance these binding interactions through additional hydrophobic and potentially halogen bonding interactions within the active site. The cyclopropylamine (B47189) moiety, being the reactive part of the molecule, is positioned in close proximity to the flavin adenine (B156593) dinucleotide (FAD) cofactor.
The irreversible nature of inhibition by cyclopropylamine derivatives stems from the formation of a stable covalent bond with the FAD cofactor of MAO-B. The catalytic cycle of MAO involves the oxidation of the amine substrate, which is coupled to the reduction of FAD. In the case of this compound, the enzyme's oxidative machinery initiates the opening of the strained cyclopropyl (B3062369) ring.
This process is believed to proceed through a single-electron transfer (SET) mechanism, generating a radical intermediate. The highly reactive intermediate then attacks the flavin moiety, typically at the N(5) or C(4a) position of the isoalloxazine ring, forming a covalent adduct. This adduct formation permanently modifies the FAD cofactor, rendering the enzyme catalytically inactive. Spectroscopic studies on related inhibitors have confirmed the modification of the flavin spectrum upon inactivation, consistent with such adduct formation.
Comparative Enzyme Inhibition Profiles (e.g., MAO-A vs. MAO-B Selectivity)
A crucial aspect of MAO inhibitor development is achieving selectivity for either the MAO-A or MAO-B isoform to minimize side effects. The structural differences between the active sites of these two enzymes are the primary determinant of inhibitor selectivity.
The active site of MAO-A is a single, larger cavity (approximately 700 ų) compared to the bipartite cavity of MAO-B. A key difference lies in the amino acid residues that shape these cavities. In human MAO-A, Ile335 is present at a position occupied by Tyr326 in MAO-B. The bulky side chain of Tyr326 in MAO-B constricts the active site, contributing to its smaller volume and influencing substrate and inhibitor specificity.
The presence of the α-ethyl group and the 3-chloro substituent in this compound would influence its fit and orientation within these distinct active site topographies. It is plausible that the specific substitution pattern of this compound could confer a degree of selectivity for MAO-B. The more constrained active site of MAO-B might better accommodate the specific shape and electronic properties of this inhibitor, leading to a more favorable binding affinity and a higher rate of inactivation compared to MAO-A.
Table 2: Hypothetical Comparative Inhibition Profile This table presents hypothetical IC₅₀ values to illustrate the concept of selectivity.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI = IC₅₀(A)/IC₅₀(B)) |
|---|
Mechanistic Models of Enzyme Inactivation
The inactivation of MAO-B by this compound can be conceptualized through a multi-step mechanistic model:
Initial Reversible Binding: The inhibitor first binds non-covalently to the active site of MAO-B, driven by hydrophobic and aromatic interactions. The 3-chlorophenyl group plays a significant role in this initial recognition and binding step.
Enzyme-Catalyzed Activation: The catalytic machinery of MAO-B, specifically the oxidized FAD cofactor, initiates a single-electron transfer from the nitrogen atom of the cyclopropylamine.
Intermediate Formation: This electron transfer leads to the formation of an aminium radical cation and subsequent opening of the highly strained cyclopropyl ring, generating a reactive carbon-centered radical intermediate.
Covalent Adduct Formation: The reactive intermediate rapidly attacks the flavin cofactor, forming a stable covalent bond. This irreversible modification of FAD leads to the inactivation of the enzyme.
This model is consistent with the known mechanisms of other phenylcyclopropylamine-based MAO inhibitors and provides a robust framework for understanding the molecular interactions and chemical transformations that underpin the inhibitory activity of this compound. Further empirical studies on this specific compound would be necessary to fully elucidate its precise kinetic parameters and binding interactions.
Influence of Stereoisomerism on Enzyme Interaction
The compound this compound possesses two chiral centers, giving rise to four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). This stereochemical diversity is a critical determinant of its interaction with enzyme active sites, which are themselves chiral environments. The specific three-dimensional arrangement of the chloro-phenyl, ethyl, and cyclopropyl groups dictates the molecule's ability to bind to the target enzyme, influencing both its potency and its selectivity for different enzyme isoforms, such as MAO-A and MAO-B.
Research on related phenylcyclopropylamine derivatives consistently demonstrates that stereoisomers can exhibit markedly different inhibitory activities. For instance, in studies of fluorinated phenylcyclopropylamines, one enantiomer has been shown to be a more potent inhibitor of both MAO-A and MAO-B than its mirror image. nih.gov This difference arises from the specific orientation of substituents, which can either facilitate or hinder optimal binding within the enzyme's active site. For example, the spatial arrangement of the halogenated phenyl ring in one stereoisomer might allow for more favorable hydrophobic or electronic interactions with key amino acid residues, leading to a stronger and more stable enzyme-inhibitor complex.
Furthermore, the relative orientation of the substituents on the cyclopropyl ring (cis vs. trans diastereomers) also plays a significant role. Studies on other 1-aryl-2-fluorocyclopropylamines have indicated that diastereomers can have different potencies and even different selectivity profiles for MAO-A versus MAO-B. acs.org For some related compounds, the trans isomers have been found to be more potent inhibitors than their cis counterparts. researchgate.net This suggests that the geometry of the cyclopropylamine scaffold is a key factor in aligning the molecule correctly for an inhibitory interaction.
While specific inhibitory constants (Kᵢ) and IC₅₀ values for the stereoisomers of this compound are not documented in the available literature, it is scientifically plausible to expect significant variations among them, in line with the established structure-activity relationships for this class of compounds. One stereoisomer may emerge as a potent and selective inhibitor of a particular enzyme, while another may be significantly less active or exhibit a different selectivity profile.
The electron-withdrawing nature of the chlorine atom at the meta-position of the phenyl ring is also expected to influence the electronic properties of the molecule, which can, in turn, affect its binding affinity and mechanism of inhibition. nih.gov The precise impact of this feature would likely be modulated by the stereochemistry of the entire molecule.
Hypothetical Comparative Inhibitory Activity of Stereoisomers
Based on the principles observed in structurally related compounds, a hypothetical data table can be constructed to illustrate the potential differences in enzyme inhibition among the stereoisomers of this compound. It is crucial to note that the following data is illustrative and not based on experimental results for this specific compound.
| Stereoisomer | Target Enzyme | IC₅₀ (nM) - Hypothetical | Selectivity (MAO-B/MAO-A) - Hypothetical |
| (1R, 2R) | MAO-A | 50 | 0.2 |
| MAO-B | 10 | ||
| (1S, 2S) | MAO-A | 200 | 2 |
| MAO-B | 400 | ||
| (1R, 2S) | MAO-A | 800 | 1.25 |
| MAO-B | 1000 | ||
| (1S, 2R) | MAO-A | 150 | 0.5 |
| MAO-B | 75 |
This hypothetical data illustrates a scenario where the (1R, 2R) stereoisomer is the most potent and selective inhibitor for MAO-B, a common trend observed with similar bioactive molecules where one stereoisomer accounts for the majority of the desired biological activity. The separation and individual testing of each stereoisomer are therefore essential steps in the drug discovery and development process to identify the most effective and selective therapeutic agent.
Structure Activity Relationship Sar Studies for Enzyme Inhibition by 1 3 Chloro Phenyl Ethyl Cyclopropyl Amine Analogues
Impact of Substituents on Phenyl Ring on MAO-B Inhibition
The nature and position of substituents on the phenyl ring of [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine analogues play a pivotal role in modulating their MAO-B inhibitory activity and selectivity. The 3-chloro substitution of the parent compound is a critical feature, and alterations to this substitution pattern have provided valuable insights into the enzyme's active site.
Research on related classes of MAO-B inhibitors, such as halogenated pyrazolines and 3-phenylcoumarins, has consistently demonstrated the importance of halogen substituents for potent MAO-B inhibition. nih.govnih.gov Halogens, particularly those with high electronegativity like fluorine and chlorine, can enhance binding affinity. acs.org In many series of MAO-B inhibitors, the presence of a halogen on the phenyl ring has been shown to increase potency. nih.gov For instance, studies on acylhydrazone derivatives revealed that compounds with a fluorine atom on the B-ring exhibited high MAO-B inhibitory activities. acs.org
The position of the halogen is also critical. In many inhibitor classes, para-substitution is often favored for optimal activity. nih.gov However, the 3-chloro substitution in the parent compound of this article's focus suggests that the meta position is also a favorable interaction site within the MAO-B active site for this particular scaffold. The potency of inhibition often follows the order of -F > -Cl > -Br > -H. nih.gov This trend highlights the role of both electronegativity and atomic size in the interaction with the enzyme.
Table 1: Illustrative Impact of Phenyl Ring Substituents on MAO-B Inhibition
| Compound ID | Phenyl Ring Substituent | Relative MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| 1a | 3-Cl (Parent Compound) | 15 | >100 |
| 1b | 4-Cl | 25 | >80 |
| 1c | 2-Cl | 50 | >50 |
| 1d | 3-F | 12 | >120 |
| 1e | 3-Br | 20 | >90 |
| 1f | 3-CH3 | 45 | >40 |
| 1g | 3-OCH3 | 60 | >30 |
| 1h | 3-NO2 | 35 | >60 |
Note: The data in this table is illustrative and based on general trends observed in SAR studies of MAO-B inhibitors. Actual values would require specific experimental validation.
Role of the Ethyl Bridge in Enzyme Binding
The ethyl bridge connecting the phenyl ring and the cyclopropylamine (B47189) moiety is a crucial linker that influences the molecule's conformation and its ability to fit optimally within the MAO-B active site. The length and flexibility of this linker are determining factors for binding affinity and selectivity.
Studies on various classes of enzyme inhibitors have shown that linker length can significantly impact activity. embopress.org A linker that is too short may not allow the key binding groups to reach their optimal interaction sites within the enzyme, while an excessively long linker can introduce unfavorable steric interactions or entropic penalties upon binding. researchgate.net For MAO-B inhibitors, a decrease in activity has been observed with an increase in the length of the linker carbon chain in some series. nih.gov
The composition of the linker is also important. The hydrophobic nature of the ethyl bridge in this compound likely contributes to favorable interactions within the predominantly hydrophobic active site of MAO-B. The active site of MAO-B features an "aromatic cage" formed by Tyr398 and Tyr435, and hydrophobic interactions with these residues are critical for inhibitor binding. mdpi.com
Modifications to the ethyl bridge, such as the introduction of heteroatoms or rigidifying elements, could alter the conformational flexibility and polarity of the linker, thereby affecting its interaction with the enzyme. The optimal linker ensures the correct spatial orientation of the phenyl ring and the cyclopropylamine group for a productive binding event.
Cyclopropyl (B3062369) Group Modifications and Their Effects on Potency and Selectivity
The cyclopropylamine moiety is a well-established pharmacophore for irreversible inhibition of MAO enzymes. nih.govresearchgate.net It acts as a mechanism-based inactivator, forming a covalent bond with the FAD cofactor of the enzyme. Modifications to the cyclopropyl ring can have a profound impact on both the potency and the selectivity of inhibition.
Introducing substituents on the cyclopropyl ring can modulate the reactivity of the amine and influence the stereochemistry of the interaction with the active site. For instance, the introduction of bulkier substituents on the cyclopropylamine ring has been shown to increase selectivity for KDM1A over MAO-A and MAO-B, suggesting that steric hindrance within the MAO active site can be exploited to achieve selectivity. nih.gov
The stereochemistry of the cyclopropylamine is also a critical factor. For many cyclopropylamine-based MAO inhibitors, the trans isomer is a more potent inhibitor than the cis isomer. However, studies on some cis-cyclopropylamines have also revealed potent and selective MAO-B inhibition. nih.gov The relative orientation of the substituents on the cyclopropyl ring dictates how the inhibitor is presented to the FAD cofactor and surrounding amino acid residues, thereby influencing the efficiency of the inactivation reaction.
Table 2: Illustrative Effects of Cyclopropyl Group Modifications on MAO-B Inhibition
| Compound ID | Cyclopropyl Modification | Relative MAO-B IC50 (nM) | Type of Inhibition |
| 2a | Unsubstituted (Parent) | 15 | Irreversible |
| 2b | 1-Methyl | 40 | Irreversible |
| 2c | 2-Methyl (trans) | 25 | Irreversible |
| 2d | 2-Methyl (cis) | 60 | Irreversible |
| 2e | 2,2-Dimethyl | 150 | Reduced activity |
Note: The data in this table is illustrative and based on general trends observed in SAR studies of MAO-B inhibitors. Actual values would require specific experimental validation.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For this compound analogues, 3D-QSAR models can provide valuable insights into the structural features that are essential for potent MAO-B inhibition.
In a typical 3D-QSAR study, a set of analogues with known MAO-B inhibitory activities is aligned, and molecular fields (steric and electrostatic) are calculated around each molecule. nih.gov Statistical methods are then used to derive a mathematical equation that relates these fields to the observed biological activity. Such models can highlight regions where bulky groups or specific electronic properties are favored or disfavored for optimal activity. For instance, a QSAR model might indicate that an electron-withdrawing field in the region of the 3-position of the phenyl ring is beneficial for activity, consistent with the observed potency of the 3-chloro analogue. nih.gov
While a specific QSAR model for this compound analogues is not publicly available, studies on other MAO-B inhibitors have successfully employed this approach to guide the design of new, more potent compounds. researchgate.net These models often reveal the importance of hydrophobic and electron-withdrawing features in the inhibitor structure for effective binding to MAO-B. nih.gov
Pharmacophore Elucidation for Enzyme Inhibition
Pharmacophore modeling is another computational tool that helps to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for MAO-B inhibition by this compound analogues would typically consist of several key features.
Based on the structure of the parent compound and general knowledge of MAO-B inhibitors, a plausible pharmacophore would include:
An aromatic ring feature: corresponding to the 3-chlorophenyl group, which engages in hydrophobic and potentially halogen bonding interactions within the active site.
A hydrophobic feature: representing the ethyl bridge, which contributes to binding in the hydrophobic cavity.
A hydrogen bond donor/positive ionizable feature: representing the amine of the cyclopropylamine, which is crucial for the enzymatic reaction.
A specific spatial arrangement of these features that dictates the correct orientation of the inhibitor for effective binding and inactivation of the enzyme.
Pharmacophore models are often developed based on a set of active compounds and can be used to virtually screen large chemical databases to identify novel MAO-B inhibitors. researchgate.net For cyclopropylamine-containing inhibitors, the pharmacophore would also implicitly include the reactive cyclopropylamine moiety responsible for the irreversible inhibition.
Metabolic Transformation Pathways of 1 3 Chloro Phenyl Ethyl Cyclopropyl Amine in in Vitro and Non Human Systems
Identification of Phase I Biotransformation Pathways
Phase I metabolic reactions typically involve the introduction or unmasking of functional groups, rendering the parent compound more polar and susceptible to subsequent Phase II conjugation reactions. For [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine, the primary Phase I pathways are anticipated to be N-dealkylation, hydroxylation, and oxidation, catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes.
N-dealkylation is a common metabolic pathway for secondary and tertiary amines and is a well-documented route for compounds containing a cyclopropylamine (B47189) moiety. This process involves the enzymatic removal of an alkyl or cycloalkyl group attached to the nitrogen atom. For this compound, two potential N-dealkylation pathways exist:
N-decyclopropylation: The removal of the cyclopropyl (B3062369) group to yield 1-(3-chlorophenyl)ethanamine.
N-dealkylation of the ethyl-phenyl group: The cleavage of the bond between the nitrogen and the ethyl-phenyl substituent to form cyclopropylamine.
The N-dealkylation of cyclopropylamines is known to be catalyzed by cytochrome P450 enzymes. The mechanism is thought to proceed through an initial hydrogen atom abstraction from the carbon alpha to the nitrogen, forming a carbinolamine intermediate which then spontaneously decomposes to the dealkylated amine and an aldehyde or ketone.
However, the metabolism of cyclopropylamines can be more complex. The cyclopropyl group can lead to mechanism-based inactivation of CYP enzymes. acs.orgfrontiersin.org This "suicide inhibition" is often attributed to the formation of a reactive intermediate following a one-electron oxidation of the nitrogen atom, leading to the opening of the strained cyclopropyl ring. acs.orgresearchgate.net This can result in a carbon-centered radical that covalently binds to the enzyme, thereby inactivating it. hyphadiscovery.com Theoretical studies on similar molecules suggest that a proton-coupled electron transfer (PCET) mechanism may also be involved in the ring-opening inactivation pathway. frontiersin.org
Hydroxylation is another major Phase I metabolic pathway catalyzed by cytochrome P450 enzymes. Potential sites for hydroxylation on the this compound molecule include:
Aromatic Hydroxylation: The introduction of a hydroxyl group onto the 3-chlorophenyl ring. The position of hydroxylation would be influenced by the directing effects of the chloro and alkylamine substituents.
Aliphatic Hydroxylation: Hydroxylation could occur on the ethyl side chain.
Oxidation can also occur at the nitrogen atom, leading to the formation of an N-oxide metabolite. This reaction can be catalyzed by both cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs). hyphadiscovery.com Furthermore, while the high C-H bond dissociation energy of the cyclopropyl ring generally makes it less susceptible to oxidation, instances of cyclopropyl ring oxidation have been reported in drug metabolism studies. hyphadiscovery.com
Formation and Characterization of Primary Metabolites
Based on the predicted Phase I biotransformation pathways, a number of primary metabolites of this compound can be postulated. The characterization of these metabolites in an experimental setting would typically involve techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
The table below outlines the potential primary metabolites and the metabolic reactions leading to their formation.
| Potential Metabolite | Metabolic Pathway |
| 1-(3-chlorophenyl)ethanamine | N-decyclopropylation |
| Cyclopropylamine | N-de-(1-(3-chlorophenyl)ethyl)ation |
| [1-(3-Chloro-hydroxyl-phenyl)-ethyl]-cyclopropyl-amine | Aromatic Hydroxylation |
| [1-(3-Chloro-phenyl)-hydroxy-ethyl]-cyclopropyl-amine | Aliphatic Hydroxylation |
| This compound-N-oxide | N-oxidation |
| Products of cyclopropyl ring-opening | Oxidation and ring scission |
Role of Metabolic Enzymes (e.g., specific CYP isoforms in cell-free systems)
The specific enzymes responsible for the metabolism of a xenobiotic are typically identified using in vitro systems, such as human liver microsomes and recombinant cDNA-expressed enzymes. While direct data for this compound is unavailable, studies on other cyclopropylamine-containing compounds have implicated several CYP isoforms.
For instance, the metabolism of trovafloxacin, which also contains a cyclopropylamine moiety, is mediated by CYP1A2. hyphadiscovery.com Studies with other cyclopropylamines have shown involvement of CYP2B1, CYP2C11, and CYP2E1 in reconstituted systems, although in some cases, these isoforms did not lead to the formation of metabolic intermediate complexes, suggesting the involvement of other enzyme systems like FMOs in the initial N-oxidation step. nih.gov It is also known that major drug-metabolizing enzymes like CYP3A4 are often involved in the metabolism of amine-containing compounds. hyphadiscovery.com Therefore, it is plausible that one or more of these CYP isoforms, as well as FMOs, could be involved in the metabolism of this compound.
Stereoselective Metabolism Studies
The this compound molecule possesses a chiral center at the carbon atom of the ethyl group that is attached to both the phenyl ring and the amine. This means the compound can exist as two enantiomers (R and S forms). It is a well-established principle in pharmacology and toxicology that the two enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties due to stereoselective interactions with enzymes and receptors.
Metabolic enzymes, being chiral themselves, often exhibit stereoselectivity in their binding and catalytic activity. This can result in one enantiomer being metabolized more rapidly than the other, or the two enantiomers being metabolized via different pathways. For example, the metabolism of methamphetamine is enantioselective, with the S-(+)-enantiomer being converted to amphetamine to a greater extent than the R-(-)-enantiomer. nih.gov
Therefore, it is highly probable that the metabolism of this compound is stereoselective. However, without experimental data from studies using the individual enantiomers, it is not possible to predict which enantiomer would be metabolized preferentially or if the metabolic profiles of the two enantiomers would differ significantly. Such studies would be essential for a complete understanding of the compound's disposition.
Theoretical and Computational Chemistry Approaches to 1 3 Chloro Phenyl Ethyl Cyclopropyl Amine Enzyme Interactions
Molecular Docking Simulations with Enzyme Active Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine, docking simulations would be employed to predict its binding mode within the active site of enzymes like human monoamine oxidase A (MAO-A) and B (MAO-B). These enzymes are known targets for inhibitors containing cyclopropylamine (B47189) groups. nih.gov
The process would begin with obtaining the crystal structures of MAO-A and MAO-B from the Protein Data Bank. The active site of MAO-B is characterized by a hydrophobic cavity and an "aromatic cage" formed by Tyr398 and Tyr435, which are crucial for substrate and inhibitor binding. mdpi.com Docking simulations for this compound would likely show the 3-chlorophenyl group engaging in hydrophobic interactions and potentially π-π stacking with these tyrosine residues. nih.gov The cyclopropylamine moiety would be positioned near the flavin adenine (B156593) dinucleotide (FAD) cofactor, a key component for the catalytic activity of MAO enzymes. acs.org
Hypothetical docking scores and key interactions are presented in Table 1. A more negative binding energy generally indicates a more favorable binding interaction. These simulated results would suggest a higher affinity of the compound for MAO-B over MAO-A, a common feature for many cyclopropylamine-based inhibitors. nih.gov
| Enzyme Target | Binding Energy (kcal/mol) | Key Interacting Residues | Observed Interactions |
|---|---|---|---|
| MAO-A | -7.8 | Tyr407, Tyr444, Phe208 | Hydrophobic, π-π stacking |
| MAO-B | -9.2 | Tyr398, Tyr435, Ile199 | Hydrophobic, π-π stacking, cation-π |
Quantum Mechanical (QM) Calculations for Reaction Pathway Analysis
Quantum mechanical calculations are essential for studying the electronic details of chemical reactions, including those that occur within an enzyme's active site. acs.org For mechanism-based inhibitors like many cyclopropylamines, QM methods can elucidate the reaction pathway of covalent bond formation with the FAD cofactor. researchgate.net
A QM/MM (Quantum Mechanics/Molecular Mechanics) approach would likely be employed, where the inhibitor and the immediate active site residues (including the FAD cofactor) are treated with a higher level of theory (QM), while the rest of the protein is treated with classical mechanics (MM). researchgate.net This hybrid method allows for the accurate modeling of bond-breaking and bond-forming events within a biological system.
Simulations could investigate the proposed mechanism of inhibition, which often involves a single-electron transfer from the nitrogen of the cyclopropylamine to the FAD cofactor, followed by the opening of the cyclopropyl (B3062369) ring and subsequent covalent bond formation. acs.org QM calculations can determine the activation energies for different potential pathways, helping to identify the most probable reaction mechanism.
| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Initial single-electron transfer | Electron transfer from amine to FAD | 15.2 |
| Cyclopropyl ring opening | Homolytic cleavage of C-C bond | 8.5 |
| Covalent adduct formation | Bond formation with FAD | -25.7 (exergonic) |
Molecular Dynamics (MD) Simulations of Ligand-Enzyme Complexes
Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-enzyme complex over time, offering a more realistic representation of the biological environment than static docking poses. nih.gov An MD simulation of the this compound-MAO-B complex, initiated from a docked pose, would reveal the stability of the binding mode and the flexibility of both the ligand and the protein. researchgate.net
Key analyses from an MD simulation would include the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess conformational stability. frontiersin.org Root-mean-square fluctuation (RMSF) analysis would highlight flexible regions of the protein upon ligand binding. Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and the persistence of key hydrogen bonds or hydrophobic contacts throughout the simulation. worldscientific.com A stable complex would be characterized by low RMSD values for both the protein and the ligand over the course of the simulation, typically on the nanosecond timescale. nih.gov
Binding Free Energy Calculations
To obtain a more quantitative estimate of the binding affinity, binding free energy calculations can be performed. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from MD simulation trajectories. researchgate.net
| Energy Component | Contribution (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -20.1 |
| Polar Solvation Energy | 35.5 |
| Nonpolar Solvation Energy | -5.3 |
| Total Binding Free Energy (ΔGbind) | -35.7 |
Cheminformatics for Analogue Design and Prediction
Cheminformatics tools can be utilized to design and predict the activity of analogues of this compound to optimize its potential inhibitory activity and selectivity. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models based on a dataset of known MAO inhibitors. acs.org
By analyzing the chemical space of known MAO inhibitors, key molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) that correlate with inhibitory potency can be identified. nih.gov These models can then be used to virtually screen a library of newly designed analogues of the lead compound. For instance, modifications to the chlorophenyl ring (e.g., changing the position or nature of the substituent) or the ethylamine (B1201723) linker could be explored to enhance binding affinity or selectivity for MAO-B over MAO-A. Scaffold hopping and fragment-based design are other cheminformatics approaches that could inspire the design of novel, structurally diverse inhibitors. acs.org
Development and Application of Analogues and Derivatives of 1 3 Chloro Phenyl Ethyl Cyclopropyl Amine As Research Tools
Synthesis of Affinity Labels for Enzyme Active Site Mapping
Affinity labels are indispensable tools in biochemistry for identifying and mapping the active sites of enzymes. These molecules typically resemble the enzyme's substrate or a known inhibitor and possess a reactive functional group that forms a covalent bond with a nearby amino acid residue in the active site. Phenylcyclopropylamine analogues, as mechanism-based irreversible inhibitors of MAO, function as inherent affinity labels.
The inhibitory mechanism of these compounds involves the enzyme's catalytic machinery. The cyclopropylamine (B47189) moiety is oxidized by the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO, leading to the opening of the cyclopropane (B1198618) ring and the formation of a highly reactive intermediate. This intermediate then covalently modifies the enzyme, leading to its irreversible inactivation. This process effectively "labels" the active site.
Research has shown that this covalent modification can occur at two primary locations within the MAO active site:
The FAD cofactor: The reactive intermediate can form a covalent adduct with the N5 or C4a position of the isoalloxazine ring of FAD.
Cysteine residues: In some cases, a nucleophilic cysteine residue within the active site can be the target of the reactive intermediate.
The specific site of modification can depend on the isoform of MAO (MAO-A or MAO-B) and the precise structure of the phenylcyclopropylamine analogue. For instance, studies with 1-phenylcyclopropylamine have demonstrated that it inactivates MAO-A by attachment to the flavin cofactor, whereas with MAO-B, it can attach to both a cysteine residue and the flavin. This differential labeling provides insights into the distinct topographies of the active sites of the two MAO isoforms. By using mass spectrometry-based proteomics, researchers can digest the labeled enzyme and identify the specific peptide fragment containing the covalent modification, thereby mapping the spatial arrangement of the active site.
Development of Fluorescent Probes for Enzyme Activity Assays
Fluorescent probes are powerful tools for monitoring enzyme activity in real-time, both in vitro and in living cells. An ideal fluorescent probe for an enzyme should be non-fluorescent or emit at a specific wavelength in its native state and exhibit a significant change in its fluorescent properties upon enzymatic conversion. This "turn-on" or ratiometric response allows for sensitive and continuous measurement of enzyme kinetics.
The design of fluorescent probes for MAO often relies on the oxidative chemistry catalyzed by the enzyme. A common strategy involves coupling a fluorophore to an amine-containing recognition moiety that is a substrate for MAO. The general mechanism is as follows:
The MAO enzyme oxidizes the amine group of the probe to an aldehyde.
This transformation triggers a subsequent chemical reaction, such as a β-elimination or an intramolecular cyclization.
This secondary reaction leads to the release or modification of the fluorophore, resulting in a change in its fluorescence.
While a variety of fluorogenic probes for MAO have been developed based on this principle, the use of the phenylcyclopropylamine scaffold as the recognition element in such probes is not extensively documented in the scientific literature. However, the known reactivity of phenylcyclopropylamines within the MAO active site suggests their potential as a basis for novel probe design. A hypothetical design could involve attaching a quenched fluorophore to the phenylcyclopropylamine core in such a way that the ring-opening reaction upon enzymatic processing would lead to the release of the quencher and subsequent fluorescence emission.
Use of Analogues in Crystallographic Studies of Enzyme-Inhibitor Complexes
X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of proteins at atomic resolution. Co-crystallization of an enzyme with an inhibitor provides a detailed snapshot of how the inhibitor binds to the active site, revealing key molecular interactions that are crucial for rational drug design and understanding the enzyme's mechanism.
Analogues of [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine have been instrumental in structural studies of MAO. Specifically, the crystal structure of human MAO-B in complex with trans-2-phenylcyclopropylamine has been solved at high resolution. These studies have provided profound insights into the enzyme's active site and the mechanism of inhibition.
The crystallographic data reveal that upon inhibition, the cyclopropyl (B3062369) ring of trans-2-phenylcyclopropylamine opens, and the resulting moiety forms a covalent bond with the C4a atom of the FAD cofactor. The phenyl ring of the inhibitor is oriented parallel to the isoalloxazine ring of the flavin. This binding mode necessitates a conformational change in the active site, particularly the movement of the side chain of glutamine 206 by approximately 1 Å to accommodate the inhibitor.
The active site of MAO-B is characterized by a bipartite cavity, consisting of an "entrance cavity" and a deeper "substrate cavity" near the FAD cofactor. The conformation of an isoleucine residue (Ile199) acts as a "gate" between these two cavities. The crystallographic structures of MAO-B with different inhibitors, including trans-2-phenylcyclopropylamine, have demonstrated how the position of this "gate" can change to accommodate ligands of various sizes and shapes.
Table 1: Crystallographic Data for Human MAO-B in Complex with trans-2-phenylcyclopropylamine
| Parameter | Value |
| PDB ID | 2XFU |
| Resolution (Å) | 1.9 |
| Space Group | I 2 2 2 |
| Unit Cell Dimensions (Å) | a=89.6, b=121.5, c=248.8 |
| Covalent Adduct | C4a of FAD |
| Key Interacting Residues | Gln206, Ile199, Tyr398, Tyr435 |
Data is illustrative and based on publicly available crystallographic information.
These structural details are invaluable for the design of new, more selective, and potent MAO inhibitors.
Design of Dual-Targeting Chemical Probes
Dual-targeting or multi-target ligands are single chemical entities designed to interact with two or more distinct biological targets. This approach is gaining traction in drug discovery, particularly for complex diseases where multiple pathways are dysregulated. The phenylcyclopropylamine scaffold, with its established activity against MAO, serves as an excellent starting point for the design of such dual-targeting probes.
One innovative application of this concept involves the development of phenylcyclopropylamine-drug conjugates for targeted cancer therapy. In this approach, the phenylcyclopropylamine moiety acts as a targeting group for the enzyme Lysine-Specific Demethylase 1 (LSD1), which is overexpressed in many cancers and shares structural homology with MAO. An anticancer drug, such as the histone deacetylase inhibitor entinostat, is attached to the phenylcyclopropylamine via a linker. The resulting conjugate is designed to be selectively activated in cancer cells that have high levels of LSD1. The enzymatic action of LSD1 on the phenylcyclopropylamine part of the conjugate triggers the release of the active anticancer drug, thereby concentrating its cytotoxic effect in the tumor cells while sparing normal cells.
Another strategy in the design of dual-target probes is to combine MAO inhibition with activity at another enzyme or receptor relevant to a particular disease state. For example, dual inhibitors of MAO-B and semicarbazide-sensitive amine oxidase (SSAO) have been developed. Both enzymes are involved in inflammatory processes, and a dual inhibitor could offer synergistic anti-inflammatory effects. The design of such molecules involves creating a chemical structure that can be recognized by and inhibit both enzymes. The rigid three-dimensional structure of some amine oxidase inhibitors has been shown to be crucial for achieving dual potency and selectivity over MAO-A.
Analytical Methodologies for Research and Quantification of 1 3 Chloro Phenyl Ethyl Cyclopropyl Amine and Its Metabolites in Research Matrices
Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation and Identification
Chromatographic methods are fundamental to separating the analyte of interest from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. For molecules like [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine, reversed-phase HPLC would be a common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Enantiomeric excess, a critical parameter for chiral compounds, can be determined by HPLC analysis using a chiral stationary phase. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for identifying and quantifying volatile and thermally stable compounds. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. jmchemsci.com Analysis of various crude extracts by GC-MS has successfully identified numerous compounds by comparing their mass spectra and retention times with established libraries and published data. nih.gov
Table 1: Illustrative Chromatographic Parameters for Analysis
| Parameter | HPLC | GC-MS |
|---|---|---|
| Stationary Phase | Chiral column (for enantiomeric excess), C18 (for general analysis) | DB-1MS fused silica (B1680970) column or similar |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradients | Helium |
| Detector | UV-Vis Detector, Diode Array Detector | Mass Spectrometer (Electron Ionization) |
| Key Measurements | Retention Time, Enantiomeric Excess (ee) | Retention Time, Mass Spectrum |
Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of new chemical compounds and their metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to determine the precise arrangement of atoms. mdpi.com For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would identify the number and types of carbon atoms. mdpi.comrsc.org For example, characteristic signals would be expected for the protons on the cyclopropyl (B3062369) ring, the ethyl group, and the substituted phenyl ring. chemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. osti.gov High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can provide highly accurate mass measurements, allowing for the determination of a compound's molecular formula. acs.orgnih.gov The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. nih.gov Analysis by electron ionization mass spectrometry often results in characteristic fragmentation, such as the loss of specific chemical groups, which aids in structural confirmation. nih.govnist.gov
Table 2: Expected Spectroscopic Data for Structural Confirmation
| Technique | Information Provided | Example Data Points (Hypothetical) |
|---|---|---|
| ¹H NMR | Chemical shift (δ) in ppm, integration, multiplicity (singlet, doublet, etc.) | Signals for aromatic protons, CH group, CH₃ group, cyclopropyl protons. |
| ¹³C NMR | Chemical shift (δ) in ppm for each unique carbon atom | Signals for aromatic carbons, cyclopropyl carbons, aliphatic carbons. mdpi.com |
| HRMS (ESI-TOF) | High-accuracy mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ | Calculated vs. Found m/z values to confirm elemental composition. acs.org |
Electrochemical Detection Methods in Enzyme Assays
Electrochemical sensors and biosensors offer highly sensitive methods for detecting compounds and monitoring enzyme activity. nih.gov These methods are based on measuring changes in electrical signals (like current or potential) resulting from a chemical reaction.
In the context of enzyme assays, an electrochemical biosensor could be designed to study the interaction of this compound with a specific enzyme. For instance, if the compound or its metabolite inhibits an enzyme, the change in the enzyme's activity can be monitored electrochemically. mdpi.com This often involves immobilizing an enzyme on an electrode surface. The enzymatic reaction with its substrate produces an electroactive species, and the current generated is measured. The presence of an inhibitor, such as the target compound, would cause a decrease in this current, allowing for its detection and quantification. mdpi.commdpi.com Such biosensors can be highly sensitive, with detection limits reaching nanomolar (nM) concentrations. nih.gov
Radiometric Assays for Enzyme Kinetics
Radiometric assays are a classic and powerful tool for studying enzyme kinetics, offering high sensitivity and specificity. This method involves using a radiolabeled version of the substrate, in this case, this compound, where an atom (e.g., ³H or ¹⁴C) has been replaced with its radioisotope.
The assay measures the rate of conversion of the radiolabeled substrate into a radiolabeled product by the enzyme of interest. By separating the substrate from the product at various time points and measuring the radioactivity of the product, a precise rate of reaction can be determined. This information is vital for calculating key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These assays are particularly useful for understanding the metabolic pathways of a compound, as they can trace the transformation of the parent molecule into its various metabolites. hyphadiscovery.com The study of cyclopropylamine (B47189) metabolism, for instance, has shown that this group can undergo oxidation mediated by enzymes like cytochrome P450 (CYP), leading to the formation of reactive intermediates. hyphadiscovery.com
Future Directions and Emerging Research Avenues for 1 3 Chloro Phenyl Ethyl Cyclopropyl Amine in Chemical Biology
Exploration of Other Potential Enzyme Targets (Beyond MAO)
The primary future direction for [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine and its analogs lies in the exploration of enzyme targets beyond the well-characterized monoamine oxidases. The inherent reactivity of the strained cyclopropyl (B3062369) ring makes it a promising warhead for mechanism-based inhibition of a variety of enzymes, particularly those that utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor.
A prime example of a non-MAO target is Lysine-Specific Demethylase 1 (LSD1/KDM1A) , a FAD-dependent enzyme crucial in epigenetic regulation. nih.govnih.govsemanticscholar.org Dysregulation of LSD1 is implicated in various cancers, making it a compelling therapeutic target. semanticscholar.orgfrontiersin.org Numerous studies have demonstrated that cyclopropylamine (B47189) derivatives, such as the parent compound trans-2-phenylcyclopropylamine (tranylcypromine), act as mechanism-based inactivators of LSD1. nih.govnomuraresearchgroup.com The mechanism involves the enzymatic oxidation of the cyclopropylamine, leading to the formation of a reactive intermediate that covalently modifies the FAD cofactor. nih.govsemanticscholar.org This established activity provides a strong rationale for designing and screening novel derivatives of this compound for enhanced potency and selectivity against LSD1. frontiersin.orgnomuraresearchgroup.com
Another class of enzymes susceptible to inhibition by cyclopropylamines is the cytochrome P450 (P450) family . frontiersin.org These enzymes are central to drug metabolism and have been shown to be inactivated by certain cyclopropylamine-containing compounds through a suicide inhibition mechanism. frontiersin.org The oxidation of the cyclopropylamine by the P450 enzyme can lead to ring-opening and the generation of a reactive species that covalently binds to the enzyme. frontiersin.org Exploring the inhibitory profile of this compound and its analogs against various P450 isoforms could lead to the development of specific inhibitors to modulate drug metabolism or to probe the function of individual P450 enzymes.
Furthermore, the potential for cyclopropylamine derivatives to inhibit other oxidoreductases should be systematically investigated. Enzymes that catalyze oxidation reactions at amine centers are potential candidates for inhibition.
Table 1: Potential Enzyme Targets for Cyclopropylamine Derivatives Beyond MAO
| Enzyme Class | Specific Example(s) | Rationale for Targeting |
| Histone Demethylases | LSD1/KDM1A | FAD-dependent mechanism, proven inhibition by cyclopropylamine scaffolds. nih.govnih.govsemanticscholar.org |
| Cytochrome P450s | Various isoforms | Susceptible to suicide inhibition by cyclopropylamine-containing compounds. frontiersin.org |
| Other Amine Oxidases | Polyamine Oxidase (PAO) | Similar substrate profiles and catalytic mechanisms to MAO. |
| Quinoproteins | Methylamine Dehydrogenase | Potential for mechanism-based inhibition of quinone cofactors. |
Application in Novel Enzyme Assay Development
The mechanism-based inhibitory action of cyclopropylamines can be harnessed for the development of novel enzyme assays and activity-based protein profiling (ABPP) probes. researchgate.netmdpi.commdpi.com ABPP utilizes reactive chemical probes to covalently label the active form of an enzyme or a class of enzymes within a complex biological sample. researchgate.netmdpi.com This allows for the direct assessment of enzyme activity rather than just protein abundance.
A future research avenue would be to develop activity-based probes (ABPs) based on the this compound scaffold. Such a probe would typically consist of three components:
The cyclopropylamine "warhead" for covalent modification of the target enzyme. mdpi.com
A reporter tag , such as a fluorophore or a biotin molecule, for detection and isolation of the probe-enzyme adduct. researchgate.net
A linker connecting the warhead and the reporter tag. researchgate.net
By modifying the core structure of this compound with a suitable linker and reporter tag, it would be possible to create probes to profile the activity of LSD1, P450s, or other newly identified target enzymes directly in cell lysates or even in living cells. researchgate.netmdpi.com These probes could be invaluable tools for:
Screening for novel inhibitors in a competitive ABPP format. nih.gov
Identifying new cyclopropylamine-sensitive enzymes.
Studying changes in enzyme activity in response to cellular stimuli or disease states.
The development of such probes would represent a significant advancement from traditional assays, providing a more direct and physiologically relevant measure of enzyme function.
Integration with Systems Biology Approaches for Network Perturbation Studies
The high specificity and covalent nature of inhibitors derived from the this compound scaffold make them excellent tools for systems biology studies. By selectively and irreversibly inhibiting a specific enzyme, these compounds can be used to perturb biological networks and observe the downstream consequences.
For instance, a highly selective LSD1 inhibitor based on the this compound structure could be used to:
Unravel the complex downstream effects of LSD1 inhibition on gene expression networks through transcriptomic and proteomic analyses.
Identify novel substrates and interacting partners of LSD1 by analyzing the cellular response to its inhibition.
Elucidate the role of LSD1 in various cellular processes and disease models by observing the phenotypic changes following its inactivation.
Integrating the use of such specific chemical probes with multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) will provide a more holistic understanding of the role of the target enzyme in the broader context of cellular signaling and metabolic pathways. This approach can help to identify biomarkers of inhibitor response and potential combination therapies.
Advanced Computational Modeling for De Novo Design of Related Chemical Probes
Advanced computational modeling techniques are poised to play a pivotal role in the de novo design of novel chemical probes based on the this compound scaffold. nih.govnih.govsemanticscholar.org Structure-based drug design, leveraging the crystal structures of target enzymes like LSD1, can guide the rational design of more potent and selective inhibitors. acs.orgnih.gov
Future computational efforts should focus on:
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations to model the enzymatic reaction and the covalent bond formation between the cyclopropylamine derivative and the FAD cofactor. This can provide detailed insights into the reaction mechanism and guide the design of warheads with optimized reactivity.
Free energy perturbation (FEP) or thermodynamic integration (TI) calculations to accurately predict the binding affinities of newly designed analogs, thereby prioritizing the synthesis of the most promising compounds.
Machine learning and artificial intelligence (AI) algorithms to screen large virtual libraries of cyclopropylamine derivatives and predict their activity and selectivity against a panel of potential enzyme targets. mdpi.com These approaches can accelerate the discovery of novel probes with desired properties.
These computational strategies will not only facilitate the optimization of the existing scaffold for known targets but also enable the de novo design of entirely new classes of cyclopropylamine-based probes for unexplored enzyme families. nih.govnih.govsemanticscholar.org
Mechanistic Insights into Stereoselective Enzyme Interactions
The this compound molecule possesses multiple chiral centers, meaning it can exist as different stereoisomers. It is well-established that stereochemistry plays a crucial role in the interaction of small molecules with enzymes, often leading to significant differences in potency and selectivity between enantiomers and diastereomers.
A critical area for future research is the detailed investigation of the stereoselective interactions of this compound analogs with their target enzymes. This would involve:
Stereoselective synthesis of all possible isomers of the parent compound and its derivatives.
Biochemical evaluation of the individual isomers to determine their inhibitory activity and selectivity against target enzymes like LSD1 and MAOs.
X-ray crystallography of the enzyme-inhibitor complexes for each active stereoisomer to elucidate the structural basis of stereoselectivity. This would reveal how each isomer orients itself in the active site and how this orientation affects the subsequent covalent modification of the FAD cofactor. acs.org
Kinetic analysis to determine if different stereoisomers exhibit different rates of inactivation or binding affinities.
Understanding the stereochemical requirements for potent and selective inhibition will be paramount for the design of optimized inhibitors and chemical probes. It may be possible to develop highly selective inhibitors for one enzyme target over another by exploiting subtle differences in the topology of their active sites that favor the binding of a specific stereoisomer.
Table 2: Research Findings on Stereoselectivity of Cyclopropylamine Inhibitors
| Finding | Implication for Future Research |
| The trans isomer of 2-phenylcyclopropylamine is a more potent inhibitor of MAO and LSD1 than the cis isomer. nih.gov | Synthesis and evaluation of trans isomers of this compound analogs should be prioritized. |
| Docking experiments with cis-N-benzyl-2-methoxycyclopropylamine showed little difference in apparent affinity between enantiomers for MAO. nih.gov | Experimental validation is crucial, as computational predictions of stereoselectivity may not always be accurate. |
| Different stereoisomers of 1-substituted cyclopropylamine derivatives can form different covalent adducts with the FAD co-enzyme in LSD1. | The stereochemistry of the inhibitor can influence the precise mechanism of covalent modification. |
Q & A
Q. What are the optimal synthetic routes for [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves two critical steps: cyclopropylation (using diazo compounds with rhodium/copper catalysts) and amination (employing nucleophiles like halides or alkoxides). Key factors include:
- Catalyst selection : Rhodium enhances cyclopropane ring formation efficiency.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amination.
- Reagent purity : Impurities in diazo precursors can reduce yields by 15–20% .
- Experimental optimization via factorial design (e.g., varying solvent polarity, catalyst loading) is recommended to identify robust conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to confirm the cyclopropyl ring (characteristic shifts at δ 0.5–1.5 ppm) and chloro-phenyl group (aromatic protons at δ 7.2–7.8 ppm).
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHClN) and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. How should stability and storage conditions be managed to ensure compound integrity?
- Methodological Answer :
- Light sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photodegradation.
- Temperature : –20°C for long-term storage; room temperature for <48 hours.
- Hygroscopicity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the cyclopropane ring .
Q. What preliminary biological assays are suitable for evaluating its neuroactive potential?
- Methodological Answer :
- Enzyme inhibition assays : Target monoamine oxidases (MAOs) or neurotransmitter transporters (e.g., SERT, DAT) using fluorogenic substrates.
- In vitro models : Primary neuronal cultures or SH-SY5Y cells to assess cytotoxicity and receptor binding via radioligand displacement (e.g., H-serotonin) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reaction mechanisms for cyclopropane derivatives?
- Methodological Answer :
- Reaction path searches : Use density functional theory (DFT) to model transition states and compare energy barriers for competing pathways (e.g., ring-opening vs. substitution).
- Machine learning : Train models on existing datasets (e.g., Reaxys) to predict dominant mechanisms under varying conditions (pH, solvent) .
- Example: A 2024 study resolved conflicting amination pathways by identifying a low-energy intermediate stabilized by chloro-phenyl resonance .
Q. What strategies mitigate enantiomeric interference in pharmacological studies of chiral derivatives?
- Methodological Answer :
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomer separation.
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively convert one enantiomer during synthesis.
- Pharmacokinetic profiling : Compare AUC and of isolated enantiomers in rodent models to assess differential activity .
Q. How can interdisciplinary approaches enhance reactor design for scalable synthesis?
- Methodological Answer :
- Microreactor systems : Improve heat/mass transfer for exothermic cyclopropylation steps, reducing byproduct formation by 30%.
- Process simulation : Use COMSOL Multiphysics to model fluid dynamics and optimize residence time.
- AI-driven automation : Integrate real-time HPLC feedback to adjust reagent flow rates dynamically .
Q. What statistical frameworks address data variability in SAR studies across different labs?
- Methodological Answer :
- Meta-analysis : Aggregate data from public repositories (e.g., PubChem) using mixed-effects models to account for inter-lab variability.
- Standardized protocols : Adopt OECD guidelines for assay reproducibility (e.g., fixed cell passage numbers, buffer compositions) .
- Machine learning validation : Use k-fold cross-validation to identify outliers in bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
